Cas no 149946-67-8 (3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol)

3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol structure
149946-67-8 structure
商品名:3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
CAS番号:149946-67-8
MF:C9H8OFBr
メガワット:231.062
CID:3788322
PubChem ID:18989451

3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-ol, 3-(4-bromo-2-fluorophenyl)-, (E)-
    • 2-Propen-1-ol, 3-(4-bromo-2-fluorophenyl)-, (E)- (9CI)
    • 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
    • EN300-1246547
    • CS-0352850
    • SCHEMBL8956862
    • 149946-67-8
    • 3-(4-BROMO-2-FLUOROPHENYL)PROP-2-EN-1-OL
    • (E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-EN-1-OL
    • インチ: InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+
    • InChIKey: OGQIYUAUACQJIE-OWOJBTEDSA-N

計算された属性

  • せいみつぶんしりょう: 229.97426Da
  • どういたいしつりょう: 229.97426Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 20.2Ų

3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1246547-50mg
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
50mg
$468.0 2023-10-02
Enamine
EN300-1246547-10.0g
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
10g
$3746.0 2023-06-08
Enamine
EN300-1246547-0.25g
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
0.25g
$801.0 2023-06-08
Enamine
EN300-1246547-5.0g
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
5g
$2525.0 2023-06-08
Enamine
EN300-1246547-250mg
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
250mg
$513.0 2023-10-02
Enamine
EN300-1246547-500mg
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
500mg
$535.0 2023-10-02
Enamine
EN300-1246547-5000mg
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
5000mg
$1614.0 2023-10-02
Enamine
EN300-1246547-0.05g
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
0.05g
$732.0 2023-06-08
Enamine
EN300-1246547-1.0g
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
1g
$871.0 2023-06-08
Enamine
EN300-1246547-10000mg
3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol
149946-67-8
10000mg
$2393.0 2023-10-02

3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol 関連文献

3-(4-bromo-2-fluorophenyl)prop-2-en-1-olに関する追加情報

Introduction to 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol (CAS No. 149946-67-8)

3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 149946-67-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a conjugated system of a phenyl ring substituted with both bromine and fluorine atoms, along with an adjacent allenol functional group, exhibits unique structural and electronic properties that make it a valuable scaffold for drug discovery. The presence of both bromine and fluorine substituents not only enhances the lipophilicity and metabolic stability of the compound but also provides multiple sites for further chemical modifications, making it an attractive candidate for synthesizing novel therapeutic agents.

The 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol structure combines elements of aromaticity with electrophilic and nucleophilic reactivity, enabling diverse synthetic pathways. The allenol moiety, characterized by its strained three-membered ring, contributes to the compound's reactivity in various organic transformations, including cycloadditions and oxidation reactions. These characteristics have positioned this compound as a key intermediate in the development of small-molecule inhibitors targeting various biological pathways.

In recent years, 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol has garnered attention in the field of oncology research due to its potential as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer development. By leveraging the structural features of 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol, researchers have designed molecules that can selectively inhibit aberrant kinase activity. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are overactive in many types of cancer. The bromine substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl groups that can modulate binding affinity to target kinases.

Moreover, the fluorine atom in the phenyl ring enhances the metabolic stability of drug candidates by reducing susceptibility to cytochrome P450-mediated degradation. This property is particularly advantageous in drug design, as it prolongs the half-life of therapeutic agents and improves their bioavailability. Additionally, fluorine atoms can influence the pharmacokinetic properties of molecules by affecting their solubility and distribution in biological systems.

Recent studies have also highlighted the utility of 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol in designing molecules with anti-inflammatory properties. Inflammation is a hallmark of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Researchers have synthesized analogs of this compound that exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central mediators of inflammation. The structural motif allows for fine-tuning of pharmacological activity by modifying substituents at different positions along the phenyl ring and alkenol backbone.

The versatility of 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol extends to its application in central nervous system (CNS) drug discovery. Compounds derived from this scaffold have shown promise as potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to introduce both electrophilic and nucleophilic centers into this molecule enables the synthesis of chiral compounds that can interact selectively with biological targets in the brain. Furthermore, the allenol group can be oxidized to form enones, which serve as intermediates in further derivatization to produce more complex pharmacophores.

In conclusion, 3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol (CAS No. 149946-67-8) represents a versatile building block in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features—combining an aromatic ring substituted with bromine and fluorine atoms with an allenol functional group—make it an invaluable intermediate for synthesizing novel drug candidates. Ongoing research continues to uncover new synthetic strategies and pharmacological applications for this compound, underscoring its importance in modern medicinal chemistry.

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